3-(4-Isobutylphenyl)-1-P-tolyl-1H-pyrazole-5-carboxylic acid
CAS No.: 618102-90-2
Cat. No.: VC16151630
Molecular Formula: C21H22N2O2
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618102-90-2 |
|---|---|
| Molecular Formula | C21H22N2O2 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 2-(4-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C21H22N2O2/c1-14(2)12-16-6-8-17(9-7-16)19-13-20(21(24)25)23(22-19)18-10-4-15(3)5-11-18/h4-11,13-14H,12H2,1-3H3,(H,24,25) |
| Standard InChI Key | HQACGJOFVYYNFD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s IUPAC name, 2-(4-methylphenyl)-5-[4-(2-methylpropyl)phenyl]pyrazole-3-carboxylic acid, reflects its structural complexity . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 618102-90-2 |
| Molecular Formula | |
| Molecular Weight | 334.4 g/mol |
| SMILES | CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)CC(C)C)C(=O)O |
| InChIKey | HQACGJOFVYYNFD-UHFFFAOYSA-N |
The para-isobutylphenyl group () and para-tolyl group () contribute to its hydrophobic character, while the carboxylic acid moiety enhances polarity .
Spectroscopic and Physicochemical Data
Though experimental data on solubility and melting point are unavailable, computational predictions suggest moderate hydrophobicity () and a collision cross-section of 177.7 Ų for the ion . The carboxylic acid group () likely influences its ionization state under physiological conditions.
Synthesis and Manufacturing
General Pathways
Synthesis typically involves a multi-step process:
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Condensation: Isobutylphenyl hydrazine reacts with a substituted aromatic aldehyde to form a hydrazone intermediate.
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Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to yield the pyrazole core.
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Carboxylation: Introduction of the carboxylic acid group at the 5-position via carboxylation reactions, often using carbon dioxide or potassium cyanide.
A representative pathway is illustrated below:
Yields and reaction conditions remain undisclosed in public literature, likely due to proprietary considerations.
| Supplier | Purity | Price (1g) |
|---|---|---|
| American Custom Chemicals | 95% | $1,030.84 |
| Dr. Jagath Reddy’s Heterocyclics | Not specified | Inquiry-based |
Prices escalate significantly for bulk quantities (e.g., $7,882.88 for 10g) .
Future Directions
Research priorities include:
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Mechanistic Studies: Elucidating molecular targets via crystallography or proteomics.
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Optimization: Structural modifications to enhance bioavailability and reduce off-target effects.
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Translational Research: Initiating animal models to assess efficacy in disease contexts.
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